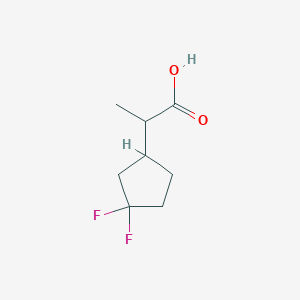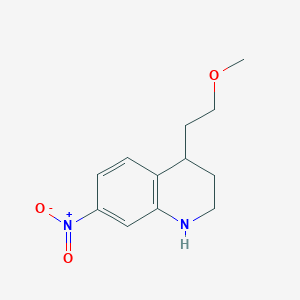
4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline, also known as MNTQ, is a chemical compound that is used for scientific research purposes. It is a derivative of tetrahydroquinoline and is known for its unique pharmacological properties.
作用机制
4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline acts as a selective antagonist of the 5-HT7 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in a decrease in the release of neurotransmitters, such as dopamine and glutamate, which are involved in mood regulation and memory consolidation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. It also has anxiolytic and antidepressant effects, as well as the ability to improve memory consolidation.
实验室实验的优点和局限性
4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline is a useful tool compound for studying the 5-HT7 receptor and its role in various physiological processes. Its selectivity for the 5-HT7 receptor makes it a valuable tool for distinguishing between the effects of different serotonin receptors. However, its limitations include its low solubility and stability, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research involving 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline. One area of focus is the role of the 5-HT7 receptor in circadian rhythm regulation. This compound has been found to have an effect on the regulation of the sleep-wake cycle, and further research could lead to the development of new treatments for sleep disorders. Another area of focus is the potential use of this compound as a treatment for depression and anxiety disorders. Its anxiolytic and antidepressant effects make it a promising candidate for further research in this area. Finally, future research could focus on improving the solubility and stability of this compound, which would make it a more useful tool compound for scientific research.
合成方法
The synthesis of 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline can be achieved through the reaction of 2-methoxyethylamine with 2-nitrobenzaldehyde, followed by reduction with sodium borohydride. The final product is obtained after cyclization with acetic anhydride. This process results in a yield of approximately 50%.
科学研究应用
4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline is primarily used for scientific research purposes, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is involved in several physiological processes, including circadian rhythm, mood regulation, and memory consolidation. This compound is often used as a tool compound to study the 5-HT7 receptor and its role in these processes.
属性
IUPAC Name |
4-(2-methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-17-7-5-9-4-6-13-12-8-10(14(15)16)2-3-11(9)12/h2-3,8-9,13H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWPADVMZZFNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCNC2=C1C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2909364.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2909365.png)
![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2909366.png)
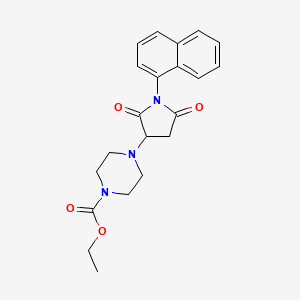
![N-(4-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2909369.png)

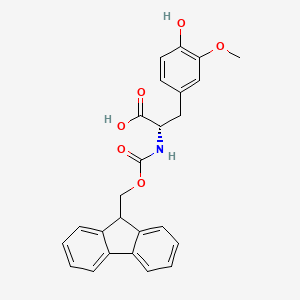
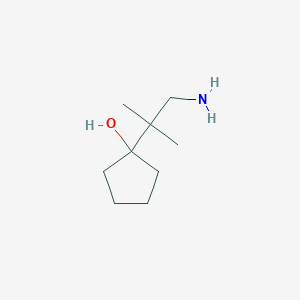

![2-[(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2909380.png)
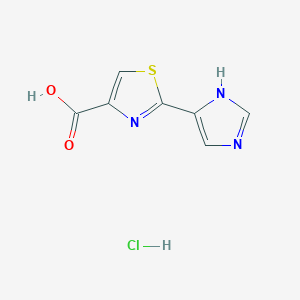
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine](/img/structure/B2909383.png)

